4-Benzoyl-3-methylphenol
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Overview
Description
(4-Hydroxy-2-methylphenyl)(phenyl)methanone is an aromatic ketone with the molecular formula C14H12O2. This compound is characterized by the presence of a hydroxyl group and a methyl group on the benzene ring, along with a phenyl group attached to the carbonyl carbon. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methylphenyl)(phenyl)methanone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 4-hydroxy-2-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of (4-Hydroxy-2-methylphenyl)(phenyl)methanone may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethanones depending on the reagent used.
Scientific Research Applications
(4-Hydroxy-2-methylphenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-methylphenyl)(phenyl)methanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a methyl group.
(2-Hydroxy-4-methylphenyl)(phenyl)methanone oxime: Contains an oxime group instead of a carbonyl group.
(2-Hydroxy-4-propoxyphenyl)(phenyl)methanone: Similar structure but with a propoxy group instead of a methyl group.
Uniqueness
(4-Hydroxy-2-methylphenyl)(phenyl)methanone is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
10425-07-7 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(4-hydroxy-2-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O2/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChI Key |
XPCXDJJTFCXJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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